Cas no 87746-47-2 (Sigmoidin B)

Sigmoidin B 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-,(2S)-
- (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
- sigmoidin B
- CHEMBL229454
- CHEBI:66483
- (2s)-2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydro-4h-chromen-4-one
- (2S)- 2-(3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
- BDBM50212399
- XS161553
- (2s)-2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-3,4-dihydro-2h-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl)-2,3-dihydro-5,7-di- hydroxy-, (S)-
- Sigmoidin-B
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxy-5-(3-methyl-2-butenyl)phenyl)-2,3-dihydro-5,7-dihydroxy-, (S)-
- Q27135084
- 5,7,3',4'-tetrahydroxy-5'-prenylflavone
- (S)-2-(3,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl)-5,7-dihydroxychroman-4-one
- 87746-47-2
- (2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-chroman-4-one
- DTXSID60236606
- Sigmoidin B
-
- インチ: InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1
- InChIKey: SFQIGPZCFNTPOD-KRWDZBQOSA-N
- ほほえんだ: CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C
計算された属性
- せいみつぶんしりょう: 356.125988
- どういたいしつりょう: 356.125988
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 107
じっけんとくせい
- 密度みつど: 1.384
- ふってん: 633.3°C at 760 mmHg
- フラッシュポイント: 229°C
- 屈折率: 1.663
Sigmoidin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S213600-5mg |
Sigmoidin B |
87746-47-2 | 5mg |
$ 1755.00 | 2022-06-03 | ||
TRC | S213600-1mg |
Sigmoidin B |
87746-47-2 | 1mg |
$ 530.00 | 2022-06-03 | ||
TRC | S213600-2.5mg |
Sigmoidin B |
87746-47-2 | 2.5mg |
$ 850.00 | 2022-06-03 |
Sigmoidin B 関連文献
-
1. Erythrina studies. Part 2. Structures of three novel prenylated antibacterial flavanones, sigmoidins A–C, from Erythrina sigmoidea HuaZacharias Tanee Fomum,Johnson Foyere Ayafor,Joseph Tanyi Mbafor,Christie M. Mbi J. Chem. Soc. Perkin Trans. 1 1986 33
-
Joseph J. Magadula,Paul Erasto Nat. Prod. Rep. 2009 26 1535
Sigmoidin Bに関する追加情報
Exploring Sigmoidin B (CAS No. 87746-47-2): A Promising Natural Compound with Multifaceted Bioactivities
In recent years, the scientific community has shown increasing interest in natural compounds due to their potential therapeutic applications. Among these, Sigmoidin B (CAS No. 87746-47-2) has emerged as a subject of significant research. This compound, derived from the Erythrina sigmoidea plant, belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. Researchers are particularly intrigued by its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for further exploration in drug development.
The structural uniqueness of Sigmoidin B lies in its prenyl group attachment, which enhances its lipophilicity and bioavailability. This modification is crucial for its interaction with cellular targets, such as enzymes and receptors, implicated in various diseases. Recent studies have highlighted its potential in modulating NF-κB signaling pathways, a key player in chronic inflammation and cancer. As the demand for natural anti-inflammatory agents grows, Sigmoidin B stands out as a promising alternative to synthetic drugs.
One of the most searched questions about Sigmoidin B is its mechanism of action. Current research suggests that it exerts its effects by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory cytokines like TNF-α and IL-6. These properties align with the rising interest in oxidative stress management and immune system modulation, topics frequently explored in health forums and scientific literature. Additionally, its potential role in neurodegenerative diseases, such as Alzheimer's, has sparked curiosity among researchers and health enthusiasts alike.
The extraction and isolation of Sigmoidin B from Erythrina sigmoidea involve sophisticated techniques like column chromatography and HPLC purification. These methods ensure high purity, which is critical for pharmacological studies. Given the growing trend toward plant-based medicine, the sustainable sourcing of Sigmoidin B is another area of interest. Consumers and scientists are increasingly concerned about eco-friendly extraction methods and ethical sourcing, making this compound a relevant topic in discussions about green chemistry.
Another hot topic surrounding Sigmoidin B is its synergistic effects with other natural compounds. For instance, combining it with curcumin or resveratrol may enhance its bioactivity, a concept known as phytochemical synergy. This aligns with the popular search query: "Can natural compounds work better together?" Such combinations are being explored for their potential in functional foods and nutraceuticals, sectors experiencing rapid growth due to consumer demand for holistic health solutions.
Despite its promise, challenges remain in the clinical application of Sigmoidin B. Issues like low solubility and limited bioavailability need addressing through advanced formulation strategies, such as nanoparticle encapsulation or lipid-based delivery systems. These hurdles are common in natural product development, and overcoming them could pave the way for Sigmoidin B-based therapeutics. The compound's safety profile, another frequently searched topic, is currently under investigation, with preliminary studies showing minimal toxicity at therapeutic doses.
In conclusion, Sigmoidin B (CAS No. 87746-47-2) represents a fascinating intersection of traditional medicine and modern science. Its multifaceted bioactivities, coupled with the rising demand for natural therapeutics, position it as a compound of significant interest. As research progresses, it may soon find applications in anti-aging formulations, chronic disease management, and beyond, answering the growing call for safer, more sustainable healthcare options.
87746-47-2 (Sigmoidin B) 関連製品
- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 552-58-9(Eriodictyol)
- 23057-55-8(4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 19879-30-2(Bavachinin)
- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)
- 19879-32-4(Bavachin)
- 121927-91-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-,(2S)-)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)
- 3894-25-5(6-Bromo-2-phenylquinoline)
- 90390-01-5(3-(pentylamino)methylbenzonitrile)




